2-(4-Methoxyphenoxy)acetamid

Übersicht

Beschreibung

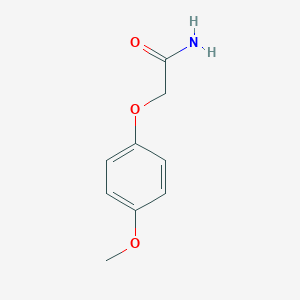

2-(4-Methoxyphenoxy)acetamide is an organic compound belonging to the class of phenylacetamides It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to an acetamide group

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

Target of Action

The primary targets of 2-(4-Methoxyphenoxy)acetamide are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . These enzymes are found in the bacterium Alcaligenes faecalis .

Mode of Action

It has been identified as a potent and specific inhibitor ofMonoamine Oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidation of monoamines, substances that regulate many processes in the body, including mood and behavior.

Biochemical Pathways

The compound is involved in the biochemical pathway of monoamine oxidase inhibition . Monoamine oxidases are enzymes that catalyze the oxidative deamination of biogenic and xenobiotic amines . By inhibiting these enzymes, 2-(4-Methoxyphenoxy)acetamide can potentially affect various physiological processes regulated by these amines.

Pharmacokinetics

Similar compounds have shown promising pharmacokinetic profiles in in silico studies .

Result of Action

The molecular and cellular effects of 2-(4-Methoxyphenoxy)acetamide’s action are primarily related to its inhibitory effect on MAO-A . This inhibition can lead to an increase in the levels of monoamines, which can have various effects depending on the specific monoamine involved.

Action Environment

It’s worth noting that the biodegradation of similar compounds is considered an environmentally friendly and low-cost option .

Biochemische Analyse

Biochemical Properties

2-(4-Methoxyphenoxy)acetamide interacts with enzymes such as Aralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain, both found in Alcaligenes faecalis

Cellular Effects

It has been identified as a potent inhibitor of monoamine oxidases A (MAO-A) and B (MAO-B), enzymes that play crucial roles in neurotransmitter metabolism . This suggests that 2-(4-Methoxyphenoxy)acetamide may influence cell function by modulating neurotransmitter levels.

Molecular Mechanism

It is known to interact with Aralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain , but the specifics of these interactions and their downstream effects remain to be determined.

Metabolic Pathways

The metabolic pathways involving 2-(4-Methoxyphenoxy)acetamide are not well-characterized. It is known to interact with certain enzymes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenoxy)acetamide typically involves the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is then converted to the corresponding acetamide through an amidation reaction using ammonia or an amine source under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of 2-(4-Methoxyphenoxy)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent and efficient production .

Types of Reactions:

Oxidation: 2-(4-Methoxyphenoxy)acetamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced amides and alcohols.

Substitution: Substituted phenoxyacetamides with various functional groups.

Vergleich Mit ähnlichen Verbindungen

- 2-Phenoxyacetamide

- 2-(4-Formyl-2-methoxyphenoxy)acetamide

- 2-(4-Aminophenoxy)-N-(4-methoxyphenyl)acetamide

Comparison: 2-(4-Methoxyphenoxy)acetamide stands out due to its specific methoxy substitution, which imparts unique chemical properties and biological activities. Compared to 2-Phenoxyacetamide, the methoxy group enhances its ability to interact with certain enzymes, making it a more potent inhibitor. The presence of the methoxy group also influences its reactivity in chemical reactions, providing distinct advantages in synthetic applications .

Biologische Aktivität

2-(4-Methoxyphenoxy)acetamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of a methoxy-substituted phenoxy group and an acetamide functional group, has been the subject of various studies aimed at elucidating its biological activities. This article reviews the available literature on the biological activity of 2-(4-Methoxyphenoxy)acetamide, focusing on its antimicrobial, anticancer, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

The molecular formula of 2-(4-Methoxyphenoxy)acetamide is , and it has a molecular weight of approximately 195.22 g/mol. The methoxy group contributes to its solubility and reactivity, enhancing its potential interactions with biological targets.

Antimicrobial Activity

Preliminary studies suggest that 2-(4-Methoxyphenoxy)acetamide exhibits notable antimicrobial activity against various bacterial strains. Research indicates that compounds with similar structural motifs often display enzyme inhibition properties, making this compound a candidate for further pharmacological evaluation in antimicrobial applications.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of 2-(4-Methoxyphenoxy)acetamide derivatives. For instance, related compounds have demonstrated efficacy against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. The presence of halogen substituents on the aromatic ring has been shown to enhance anticancer activity, suggesting that structural modifications could lead to more potent derivatives .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 3c | MCF-7 | 15.0 |

| 3d | SK-N-SH | 20.5 |

| 3e | A549 (Lung) | 18.3 |

Anti-inflammatory and Analgesic Properties

In addition to its anticancer effects, 2-(4-Methoxyphenoxy)acetamide has been investigated for anti-inflammatory and analgesic activities. Studies indicate that compounds within this chemical class can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in mediating inflammatory responses .

Case Study: Anti-inflammatory Activity

A study evaluating a series of phenoxyacetamides demonstrated that certain derivatives significantly reduced inflammation in animal models by modulating COX/LOX pathways. The findings suggest that modifications to the phenoxy group can enhance anti-inflammatory efficacy .

The mechanism by which 2-(4-Methoxyphenoxy)acetamide exerts its biological effects is primarily through interaction with specific enzymes and receptors. Molecular docking studies have indicated that this compound can form stable complexes with target proteins, potentially leading to modulation of their activity.

Figure 1: Hypothesized Interaction Pathway

- Target Enzyme/Receptor: COX-1/COX-2

- Action: Inhibition leading to reduced prostaglandin synthesis

Synthesis and Derivatives

The synthesis of 2-(4-Methoxyphenoxy)acetamide typically involves the reaction between 4-methoxyphenol and chloroacetyl chloride under controlled conditions. Variations in synthetic methods can yield derivatives with enhanced biological activities.

Table 2: Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 4-methoxyphenol + chloroacetyl chloride | Reflux in organic solvent |

| 2 | Purification via recrystallization or chromatography | Controlled temperature |

Eigenschaften

IUPAC Name |

2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPMGNARMIATFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352330 | |

| Record name | 2-(4-methoxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

30893-64-2 | |

| Record name | 2-(4-methoxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(4-Methoxyphenoxy)acetamide interact with MAO-A and what are the downstream effects of this interaction?

A: While the provided research [] identifies 2-(4-Methoxyphenoxy)acetamide as a potent MAO-A inhibitor with a selectivity index (SI) of 245, it doesn't delve into the specific molecular interactions responsible for this inhibition. Further research is needed to elucidate the precise mechanism of action, such as competitive, non-competitive, or irreversible inhibition.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.